1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol

Physicochemical profiling pKa prediction Ionization state

1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol (CAS 2098500-79-7) is a synthetic heterocyclic building block that combines a cyclobutanol core with a 1,4-diazepane moiety via a methylene bridge. Its molecular formula is C10H20N2O, and it has a molecular weight of 184.28 g/mol.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 2098500-79-7
Cat. No. B1435882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol
CAS2098500-79-7
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN2CCCNCC2)O
InChIInChI=1S/C10H20N2O/c13-10(3-1-4-10)9-12-7-2-5-11-6-8-12/h11,13H,1-9H2
InChIKeyTXKIPLUDEKJAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol (CAS 2098500-79-7): Structural and Physicochemical Baseline for Scientific Procurement


1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol (CAS 2098500-79-7) is a synthetic heterocyclic building block that combines a cyclobutanol core with a 1,4-diazepane moiety via a methylene bridge. Its molecular formula is C10H20N2O, and it has a molecular weight of 184.28 g/mol . The compound is characterized by a predicted pKa of 14.89±0.20, a predicted boiling point of 297.1±20.0 °C, and a predicted density of 1.075±0.06 g/cm³ . It is supplied by multiple vendors at purities of 95% or 97% and is intended exclusively for research and development use .

Why 1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol Cannot Be Replaced by Generic Diazepane or Cyclobutanol Analogs


In-class substitution of 1-[(1,4-diazepan-1-yl)methyl]cyclobutan-1-ol with simpler alternatives such as 1,4-diazepane (homopiperazine), cyclobutanol, 2-(1,4-diazepan-1-yl)cyclobutan-1-ol, or 1-cyclobutyl-1,4-diazepane is not scientifically justified. The target compound uniquely presents a tertiary alcohol at the cyclobutane 1-position, linked to the diazepane ring via a methylene spacer. This structural arrangement simultaneously modulates hydrogen-bond donor/acceptor capacity (one hydroxyl donor, two amine acceptors), lipophilicity (LogP), and acid-base character (predicted pKa 14.89, versus ~15.31 for cyclobutanol and ~11.02 for 1,4-diazepane) . Furthermore, commercial availability varies markedly: the target compound is listed at $1,975/g (95% purity) , while 1-cyclobutyl-1,4-diazepane is priced at approximately $650/g (98% purity) , reflecting different synthetic complexity and market positioning. The absence of published head-to-head biological data necessitates that procurement decisions be based on the specific structural and physicochemical profile detailed below.

Quantitative Differentiation Evidence for 1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol Against Closest Analogs


Acid-Base Profile: Predicted pKa Shifts Relative to Constituent Fragments

The predicted pKa of 1-[(1,4-diazepan-1-yl)methyl]cyclobutan-1-ol (14.89±0.20) is intermediate between that of cyclobutanol (15.31±0.20) and 1,4-diazepane (11.02±0.20) . This shift reflects the electron-withdrawing effect of the diazepane substituent on the cyclobutanol hydroxyl, resulting in a modestly more acidic alcohol. Conversely, the tertiary amine groups of the diazepane ring are expected to be more basic than in unsubstituted 1,4-diazepane due to the electron-donating cyclobutylmethyl group, although experimental basicity data are not available.

Physicochemical profiling pKa prediction Ionization state

Molecular Weight and Hydrogen-Bond Capacity: Differentiation from Direct-Linkage Analogs

The methylene spacer in 1-[(1,4-diazepan-1-yl)methyl]cyclobutan-1-ol (MW 184.28, C10H20N2O) increases molecular weight and rotatable bond count relative to 2-(1,4-diazepan-1-yl)cyclobutan-1-ol (MW 170.25, C9H18N2O) and 1-cyclobutyl-1,4-diazepane (MW 154.25, C9H18N2) . The target compound possesses one hydrogen-bond donor (OH) and three hydrogen-bond acceptors (two amine N, one OH), whereas 1-cyclobutyl-1,4-diazepane has zero H-bond donors. These differences alter pharmacokinetic-relevant properties such as topological polar surface area and lipophilicity.

Molecular design Lead optimization Property filtering

Purity Benchmarking: Commercial Supply Quality Relative to N-Methyl Analog

Commercially, 1-[(1,4-diazepan-1-yl)methyl]cyclobutan-1-ol is available at 95% purity (AChemBlock, CymitQuimica) or 97% (CheMenu, Leyan) . The closely related 1-[(4-methyl-1,4-diazepan-1-yl)methyl]cyclobutan-1-ol (CAS 2199526-30-0) is typically offered at 95% purity , with some sources reporting >98% [1]. The 2% purity differential (97% vs. 95%) may be critical for applications requiring high-fidelity structure-activity relationship (SAR) data or where impurities interfere with assay readouts.

Vendor comparison Purity specification Procurement quality

Pricing and Availability: Cost-per-Gram Analysis Among Diazepane-Cyclobutane Building Blocks

The list price for 1-[(1,4-diazepan-1-yl)methyl]cyclobutan-1-ol is $1,975/g (95%, AChemBlock) or $2,522/g (AKSci) . The simpler analog 1-cyclobutyl-1,4-diazepane (MW 154.25) is listed at approximately ¥4,466/g (~$614/g at current exchange rates; 98%, J&K) or ¥6,578/g (~$905/g; Fluorochem) . The price premium for the target compound (2.2–4.1×) reflects the additional synthetic step of introducing the cyclobutanol-1-methylene unit and the lower commercial demand.

Procurement cost Budget planning Building block economics

Optimal Research and Procurement Scenarios for 1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol Based on Quantitative Evidence


Medicinal Chemistry Scaffold for CNS Target Exploration

Given the presence of the 1,4-diazepane moiety—a recognized privileged structure in CNS drug discovery —and the cyclobutanol unit providing a conformationally constrained hydrogen-bond donor, 1-[(1,4-diazepan-1-yl)methyl]cyclobutan-1-ol is positioned as a building block for designing ligands targeting GPCRs, ion channels, or transporters in the central nervous system. The predicted pKa (14.89) indicates that the hydroxyl remains predominantly unionized at physiological pH, facilitating passive membrane permeability while retaining the capacity for specific hydrogen-bond interactions. Procurement of the 97% purity grade is recommended for primary screening to minimize assay interference .

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 184.28 and a balanced hydrogen-bond donor/acceptor profile (1 HBD, 3 HBA), this compound fits within the rule-of-three guidelines for fragment libraries. The methylene spacer provides greater conformational flexibility compared to directly linked diazepane-cyclobutane analogs (e.g., 2-(1,4-diazepan-1-yl)cyclobutan-1-ol, MW 170.25), potentially increasing the accessible binding conformations. The compound can serve as a versatile fragment for screening against a range of targets, with the tertiary alcohol acting as a synthetic handle for subsequent elaboration .

Structure-Activity Relationship (SAR) Studies of Diazepane-Containing Bioactives

For research programs investigating the SAR of diazepane-based inhibitors or receptor modulators, this compound offers a systematic variation: introducing a hydroxyl group at the 1-position of the cyclobutane ring with a methylene spacer. This modification increases both molecular weight (+14 Da) and polar surface area compared to the 2-substituted analog, potentially altering pharmacokinetic properties. The higher cost ($1,975–$2,522/g) relative to 1-cyclobutyl-1,4-diazepane ($614–$905/g) is justified when hydrogen-bond donor capacity is a critical design parameter .

Synthetic Methodology Development Using Strained Cyclobutanol Substrates

The cyclobutanol ring in this compound possesses inherent ring strain (~26 kcal/mol), making it a reactive substrate for ring-opening transformations. The tertiary alcohol at the bridgehead position, combined with the basic diazepane functionality, provides a unique substrate for exploring chemoselective oxidations, ring-expansion reactions, or transition-metal-catalyzed C–C bond activations. The commercial availability at 95–97% purity supports reproducibility in methodological studies .

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